molecular formula C15H9Cl2F3 B027655 CAY10465

CAY10465

Cat. No.: B027655
M. Wt: 317.1 g/mol
InChI Key: ISPYNXGXZRLLHM-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10465 is a potent, selective, and high-affinity agonist of the Aryl Hydrocarbon Receptor (AhR), demonstrating a Ki of 0.2 nM in cell-free assays. This stilbene-based analog of resveratrol exhibits exceptional selectivity, showing no significant affinity for the estrogen receptor (Ki >100,000 nM), making it a valuable tool for disentangling AhR-specific signaling pathways from those of other nuclear receptors. Its core research value lies in the selective activation of the AhR, a ligand-dependent transcription factor involved in diverse biological processes including xenobiotic metabolism, immune regulation, and cellular differentiation. This compound has been demonstrated to reduce apolipoprotein A-I (apo A-I) secretion in human hepatoma HepG2 cells, providing a potential mechanistic link between AhR activation and smoking-associated hypoalphalipoproteinemia, a condition characterized by low levels of protective HDL cholesterol. This positions this compound as a critical compound for investigating the role of environmental toxins in metabolic and cardiovascular disease. As a research tool, it is ideal for studying AhR-driven gene expression, CYP1A1 induction, and the receptor's role in immunology, toxicology, and cell signaling. This compound is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYNXGXZRLLHM-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Characterization of Cay10465 As an Ahr Agonist

AhR Binding Affinity and Selectivity of CAY10465

The interaction of this compound with the AhR is defined by its strong binding affinity and its high selectivity for this receptor over others, such as the estrogen receptor.

This compound demonstrates a high-affinity interaction with the Aryl hydrocarbon Receptor. Quantitative analyses have determined its inhibition constant (Ki), a measure of binding affinity, to be 0.2 nM. medchemexpress.comtargetmol.comcaymanchem.comselleck.co.jpselleckchem.comselleckchem.com This low nanomolar value signifies a very potent binding to the AhR.

Table 1: AhR Binding Affinity of this compound

Compound Receptor Ki (nM)

A key feature of this compound is its selectivity. Studies comparing its binding to AhR against other receptors show that it has no significant affinity for the estrogen receptor (ER). medchemexpress.comtargetmol.com Specifically, the inhibition constant (Ki) for the estrogen receptor is reported to be greater than 100,000 nM. medchemexpress.comtargetmol.com Further research confirms that this compound is inactive as a ligand for the estrogen receptor even at concentrations as high as 100 µM. caymanchem.com This high degree of selectivity indicates that the biological effects of this compound are primarily mediated through the AhR pathway.

Table 2: Comparative Receptor Selectivity of this compound

Compound Receptor Ki (nM)
This compound Aryl hydrocarbon Receptor (AhR) 0.2 medchemexpress.comtargetmol.comselleck.co.jpselleckchem.comselleckchem.com

Molecular Interactions and Conformational Dynamics of AhR upon this compound Binding

The AhR is a cytosolic transcription factor that remains in an inactive state, bound to a complex of chaperone proteins. youtube.com The binding of a ligand like this compound to the AhR's Per-Arnt-Sim (PAS) B domain induces critical conformational changes. nih.gov This structural shift leads to the release of the chaperone proteins and exposes a nuclear localization sequence. youtube.comnih.gov

Following this activation, the AhR-ligand complex translocates into the cell nucleus. nih.govpatsnap.com Inside the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.govpatsnap.com This newly formed AHR-ARNT complex then functions as a transcription factor, binding to specific DNA sequences known as xenobiotic response elements (XREs) located in the regulatory regions of target genes. nih.govpatsnap.com This binding initiates the transcription of these genes, leading to a variety of biological responses. nih.gov

Structural Basis for AhR Agonism by this compound as a Resveratrol (B1683913) Analog

This compound is a structural analog of resveratrol, a naturally occurring polyphenol. caymanchem.com Resveratrol itself is known to be a ligand for the AhR. nih.gov The agonistic activity of this compound is rooted in its molecular structure, which is designed to fit within the ligand-binding pocket of the AhR.

Like resveratrol, this compound is a stilbene (B7821643) derivative, possessing a planar and hydrophobic structure that is conducive to binding with the AhR. caymanchem.comyoutube.com The specific chemical modifications in this compound, when compared to resveratrol, enhance its binding affinity and potency as an AhR agonist. This structural framework allows for precise interactions with the amino acid residues within the receptor's binding site, stabilizing the active conformation of the AhR and initiating the downstream signaling cascade.

Table 3: Compound and Protein Names

Name
This compound
Resveratrol
Aryl hydrocarbon Receptor (AhR)
Estrogen Receptor (ER)

Cellular and Subcellular Responses Induced by Cay10465

AhR Translocation and Gene Expression Modulation

The primary mechanism of action for CAY10465 involves the activation of the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor. patsnap.compatsnap.com In its dormant state, the AhR resides within the cell's cytoplasm, bound to a complex of chaperone proteins including heat shock protein 90 (Hsp90), p23, and the AhR-interacting protein (AIP). nih.govnih.gov This complex maintains the receptor in a conformation ready to bind a ligand while preventing its unauthorized entry into the nucleus. nih.gov

Stimulation by an agonist such as this compound is the critical first step in activating the AhR signaling pathway. The binding of this compound to the AhR induces a conformational change in the receptor protein. patsnap.comresearchgate.net This change exposes a nuclear localization signal (NLS), a specific amino acid sequence that acts as a tag for nuclear import. nih.govresearchgate.net

Following this conformational shift, the AhR-ligand complex sheds its chaperone proteins and is transported from the cytoplasm into the nucleus. researchgate.net Inside the nucleus, the activated receptor is free to interact with its heterodimeric partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govmdpi.com The formation of the AhR/ARNT heterodimer is the pivotal event that allows the complex to function as a transcription factor, binding to specific DNA sequences to regulate gene expression. mdpi.comnih.gov

The regulation of AhR protein levels is a complex process. While agonists like this compound potently activate the receptor, leading to downstream signaling, the cell employs several mechanisms to control the receptor's activity and expression. The stability and availability of functional AhR protein in the cytoplasm are maintained by chaperone proteins such as the AhR-interacting protein (AIP). nih.gov Studies have shown that AIP is essential for maintaining high levels of functional cytosolic AhR protein in the liver. nih.gov

Furthermore, the AhR pathway includes a negative feedback loop to prevent overstimulation. nih.gov Upon activation by an agonist, the AhR/ARNT complex not only induces metabolic enzymes but also upregulates the expression of the AhR Repressor (AHRR). nih.govnih.gov The AHRR protein competes with AhR for binding to ARNT, thereby inhibiting the transcriptional activity of AhR and down-regulating the signaling pathway. nih.govnih.gov This feedback mechanism is a crucial part of how the cell modulates the intensity and duration of the response to an AhR agonist.

The canonical function of the activated AhR/ARNT complex is to bind to specific DNA recognition sites known as xenobiotic response elements (XREs), also called dioxin-responsive elements (DREs). patsnap.commdpi.comnih.gov These elements are located in the promoter regions of various target genes. Binding of the AhR/ARNT heterodimer to these sites initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism. nih.gov

Among the most well-documented target genes of the AhR are members of the Cytochrome P450 family 1. nih.gov As a potent AhR agonist, this compound stimulation leads to the robust induction of CYP1A1, CYP1A2, and CYP1B1 gene expression. nih.govnih.gov These genes encode for enzymes that play a critical role in the metabolic activation and detoxification of a wide range of endogenous and exogenous compounds. nih.gov The induction of these genes is a hallmark of AhR activation and is observed in various cell types, particularly in liver cells like the HepG2 hepatoma cell line. nih.govnih.gov Studies with other xenobiotics have shown that the induction of these CYP1 mRNAs is time-dependent, often becoming significant within an hour of exposure and peaking after several hours. nih.gov

Table 1: Cytochrome P450 1 Family Gene Targets of this compound

GeneEncoded EnzymePrimary Function
CYP1A1Cytochrome P450 1A1Metabolizes polycyclic aromatic hydrocarbons (PAHs) and other xenobiotics; primarily expressed in extrahepatic tissues. nih.gov
CYP1A2Cytochrome P450 1A2A major hepatic enzyme responsible for metabolizing various drugs and procarcinogens. nih.gov
CYP1B1Cytochrome P450 1B1Involved in the metabolism of procarcinogens and steroid hormones; expressed in a wide range of tissues. nih.govnih.gov

Pharmacological and Toxicological Profile of Cay10465

Modulation of Cytochrome P450 Enzymes by CAY10465

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a wide array of xenobiotics and endogenous compounds. The interaction of this compound with these enzymes is a key aspect of its toxicological profile.

Inhibition Kinetics of CYP1A1, CYP1A2, and CYP1B1

Specificity of CYP Inhibition (Absence of Effect on CYP2C19, CYP2D6, CYP3A4)

There is a lack of specific studies detailing the effects of this compound on other major CYP isoforms such as CYP2C19, CYP2D6, and CYP3A4. These enzymes are responsible for the metabolism of a significant portion of clinically used drugs. fda.govnih.govnih.gov Therefore, any potential inhibitory or inductive effect of this compound on these enzymes could have significant implications for drug-drug interactions. Without direct experimental data, the specificity of this compound's interaction with the broader CYP enzyme family remains uncharacterized.

Comparative Pharmacological Activities within the AhR Agonist/Antagonist Landscape

The pharmacological effects of this compound can be better understood by comparing it with other well-characterized AhR ligands.

Comparison with Known AhR Ligands (e.g., TCDD, FICZ, Indole (B1671886) Derivatives)

TCDD (2,3,7,8-Tetrachlorodibenzodioxin): TCDD is a potent and persistent AhR agonist. nih.govmdpi.com Comparative studies have shown that while both TCDD and other AhR ligands can activate the AhR signaling pathway, the duration and downstream effects can differ significantly. nih.govfrontiersin.org For example, TCDD is known to cause a sustained activation of AhR, leading to a distinct gene expression profile compared to transient ligands. nih.gov

FICZ (6-Formylindolo[3,2-b]carbazole): FICZ is a photoproduct of tryptophan that acts as a high-affinity endogenous AhR agonist. nih.govmdpi.com Unlike TCDD, FICZ is rapidly metabolized, leading to a more transient activation of the AhR. mdpi.com This difference in metabolic stability contributes to their distinct biological effects. mdpi.comfrontiersin.org

Indole Derivatives: A variety of indole derivatives, which can be produced by the gut microbiota from tryptophan, act as AhR ligands. nih.gov These compounds are generally considered to be weaker agonists compared to TCDD and FICZ. nih.gov Their role is often associated with the physiological regulation of immune homeostasis at barrier tissues. nih.gov

This compound, with its high affinity for AhR, is a potent agonist, but detailed comparative studies on its downstream effects relative to these other ligands are not extensively documented. nih.govselleckchem.com

Implications for Xenobiotic Metabolism and Potential Drug-Drug Interactions

The activation of AhR by ligands like this compound has significant implications for the metabolism of other foreign compounds. The induction of CYP1 enzymes can alter the metabolic clearance of various drugs and environmental toxins that are substrates for these enzymes. nih.govnih.gov This can lead to either enhanced detoxification or, in some cases, bioactivation of pro-carcinogens. nih.gov

The potential for drug-drug interactions is a critical consideration. If this compound significantly induces or inhibits key drug-metabolizing enzymes, it could alter the efficacy and safety of co-administered therapeutic agents. fda.govnih.gov However, without specific data on the interaction of this compound with a broader range of CYP enzymes, a comprehensive assessment of its drug-drug interaction potential cannot be made.

This compound in Environmental Toxicology Research

The AhR pathway is a key target for many environmental pollutants, including dioxins and polycyclic aromatic hydrocarbons (PAHs). nih.gov These compounds can exert their toxic effects through the sustained activation of AhR. nih.gov As a potent AhR agonist, this compound could serve as a valuable tool in environmental toxicology research to study the mechanisms of toxicity of AhR-activating pollutants and to screen for potential therapeutic interventions. However, specific studies utilizing this compound in this context are not widely reported.

Application in In Vitro Bioassays for Endocrine Disrupting Potential

In vitro bioassays are crucial tools for screening chemicals for their potential to interfere with the endocrine system. For compounds like this compound that act on the AhR, specific bioassays are employed to measure their activity.

One of the most relevant assays is the Dioxin-Responsive Chemically Activated Luciferase Gene Expression (DR-CALUX®) bioassay. nih.govbiodetectionsystems.com This cell-based assay utilizes a genetically modified cell line, typically a rat hepatoma cell line (H4IIE), that contains a luciferase reporter gene under the control of dioxin-responsive elements (DREs). biodetectionsystems.com When a compound that can activate the AhR, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or other dioxin-like compounds, binds to the receptor, the receptor-ligand complex translocates to the nucleus and binds to the DREs. biodetectionsystems.com This binding initiates the transcription of the luciferase gene, leading to the production of light upon the addition of a substrate. The amount of light emitted is proportional to the AhR-mediated activity of the compound or mixture being tested. biodetectionsystems.com

While specific studies detailing the use of this compound as a reference standard or test compound in DR-CALUX® assays for endocrine disruption screening are not widely available in the reviewed literature, its established potency as an AhR agonist suggests it could serve as a valuable tool in such assays. It could be used to establish dose-response curves and to understand the relative potency of unknown environmental contaminants.

Table 1: Characteristics of the DR-CALUX® Bioassay

FeatureDescription
Basal Cell Line H4IIE (rat hepatoma)
Mechanism Ligand binding to the Aryl Hydrocarbon Receptor (AhR) activates a luciferase reporter gene via Dioxin-Responsive Elements (DREs).
Endpoint Measurement of light production, which is proportional to the AhR-mediated activity.
Positive Control 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)
Application Screening for dioxins and dioxin-like compounds with endocrine-disrupting potential.
Data Expression Results are often expressed as Bioanalytical Equivalents (BEQ) or Toxic Equivalents (TEQ) relative to TCDD. biodetectionsystems.com

This table is based on information from BioDetection Systems and related publications. biodetectionsystems.combiodetectionsystems.com

The endocrine-disrupting potential of AhR agonists stems from the crosstalk between the AhR signaling pathway and various hormonal pathways. Activation of the AhR can influence the synthesis, metabolism, and action of steroid hormones, thereby affecting reproductive health and development. Therefore, in vitro bioassays that measure AhR activity are an indirect but important method for identifying potential EDCs.

Assessment in Complex Environmental Mixtures (e.g., Water Samples)

The assessment of endocrine-disrupting potential in complex environmental mixtures, such as water samples, presents a significant analytical challenge. These mixtures can contain a multitude of compounds at low concentrations, whose combined effects may be additive, synergistic, or antagonistic. In vitro bioassays like the DR-CALUX® are particularly useful in this context as they can measure the total AhR-mediated activity of a sample extract, providing an integrated measure of the potential risk posed by all AhR-active compounds present. nih.govnih.gov

While there is no specific data from the conducted searches indicating that this compound has been identified as a contaminant in environmental water samples, the methodologies for such an investigation are well-established. The analysis of wastewater and other environmental water bodies often involves a combination of biological and chemical techniques. nih.govmdpi.com

Table 2: General Approach for Assessing AhR Agonists in Water Samples

StepDescription
1. Sample Collection Collection of water samples from various sources (e.g., wastewater effluent, river water).
2. Extraction Use of techniques like solid-phase extraction (SPE) to isolate and concentrate organic compounds from the water.
3. Bioassay Analysis Application of the concentrated extract to an in vitro bioassay, such as the DR-CALUX®, to measure total AhR-mediated activity.
4. Chemical Analysis (Optional) For samples showing significant bioactivity, further chemical analysis (e.g., using gas chromatography-mass spectrometry - GC-MS) can be performed to identify the specific compounds responsible for the effect.
5. Data Interpretation The bioassay results provide a measure of the overall toxic potential, while chemical analysis can identify specific contaminants.

This table outlines a general workflow for the analysis of environmental samples.

The use of potent AhR agonists like this compound as analytical standards in such studies would be crucial for the accurate quantification and toxicological characterization of newly identified environmental contaminants that act through the AhR pathway.

Methodological Applications and Research Paradigms Utilizing Cay10465

CAY10465 as a Tool for Aryl Hydrocarbon Receptor Research

This compound is a synthetic stilbene (B7821643) derivative designed to be a high-affinity agonist for the AhR, with a reported inhibitory constant (Ki) of 0.2 nM. selleckchem.com A key advantage of this compound in research is its selectivity; it does not interact with the estrogen receptor, even at high concentrations, allowing for the specific study of AhR pathways without confounding off-target effects. caymanchem.com This selectivity makes it an ideal chemical probe for dissecting the molecular mechanisms governed by the AhR.

A fundamental step in the canonical AhR signaling pathway is the translocation of the ligand-bound receptor from the cytoplasm into the nucleus. To visualize and quantify this event, researchers utilize specially engineered cell lines that express the AhR tagged with a Green Fluorescent Protein (GFP). scirp.org In the absence of a ligand, the GFP-AhR protein resides in the cytoplasm. scirp.org Upon treatment with an agonist like this compound, the receptor complex moves into the nucleus, causing a measurable shift in the cell's fluorescence pattern from cytoplasmic to nuclear. scirp.org

Studies have employed this compound as a standard agonist in bioassays to induce and monitor this translocation. scirp.orgtargetmol.com For instance, a murine hepatoma cell line (Tao BpRc1), which is deficient in its own AhR but stably expresses a GFP-labeled AhR, has been used for this purpose. scirp.org In such a system, the addition of this compound triggers a time- and concentration-dependent translocation of the GFP-AhR, which can be quantified using high-content imaging. scirp.orgtargetmol.com This methodology is instrumental in screening for environmental substances or other compounds that may possess AhR-activating properties. scirp.orgtargetmol.com

Following nuclear translocation, the AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Dioxin Response Elements (DREs), initiating the transcription of target genes. cornell.edu Gene reporter assays are a cornerstone for quantifying this transcriptional activation. These assays use a plasmid containing a DRE linked to a reporter gene, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT). cornell.edu

When cells containing this reporter system are treated with an AhR agonist, the activation of the receptor leads to the production of the reporter protein, which can be easily measured. The foundational study that first synthesized this compound (referred to as compound 4i in the publication) confirmed its potent agonist activity using a CAT reporter gene assay in cultured cells. cornell.edu The high potency and selectivity of this compound make it an excellent positive control or reference compound in these assays for screening and characterizing other potential AhR modulators.

In Vitro Model Systems for Studying this compound Effects

The biological consequences of AhR activation by this compound are investigated in various in vitro model systems. The choice of cell line is critical, as the function of AhR can be tissue- and species-dependent.

Human cell lines are extensively used to study the effects of this compound in a context relevant to human health. The human hepatoma cell line, HepG2, is a common model for liver-related research and toxicology. It has been used to demonstrate that this compound can influence lipid metabolism through its AhR-agonist activity. The MCF7 human breast cancer cell line is another widely used model in AhR research, particularly for investigating the receptor's role in cancer biology and its crosstalk with hormone signaling pathways.

Research has demonstrated that this compound is an effective AhR agonist in murine cell systems, such as the Tao BpRc1 hepatoma cell line used in GFP-AhR translocation studies. scirp.org While direct studies using this compound in the murine spermatogonial cell lines GC-1 and GC-2 are not prominent in the literature, the role of the AhR in murine spermatogenesis is well-established. Studies using AhR knockout mice have shown that the receptor is crucial for normal sperm development and the structural integrity of seminiferous tubules. hoelzel-biotech.com AhR protein has been identified in Sertoli cells, which support germ cell development. hoelzel-biotech.com The GC-1 spg (spermatogonia-like) and GC-2 spd (spermatocyte-like) cell lines serve as important in vitro models for different stages of spermatogenesis. Given the established function of AhR in murine male reproduction, these cell lines represent relevant and valuable systems for future research into the specific effects of this compound on germ cell development and function.

Advanced Techniques in this compound Research

Beyond standard cell-based assays, research involving this compound has utilized advanced methodological approaches. The initial development of this compound was part of a larger medicinal chemistry effort to create selective AhR modulators based on the structure of resveratrol (B1683913). cornell.edu This work involved the synthesis and biological evaluation of a series of new stilbene derivatives to establish a clear structure-activity relationship (SAR). cornell.eduresearchgate.net Such SAR studies are fundamental to drug discovery and the design of refined chemical probes.

Furthermore, the structural data from the original publication on this compound have been used as a basis for computational studies. For example, two-dimensional structures of this compound and related compounds were used to generate three-dimensional models for conformational analysis and molecular modeling. researchgate.net These in silico techniques allow researchers to predict how a ligand might bind to its receptor, investigate the structural basis for its activity, and guide the design of new compounds with desired properties.

Data Tables

Table 1: Chemical and Biological Properties of this compound

PropertyValueSource(s)
Formal Name 1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzene caymanchem.com
CAS Number 688348-33-6 caymanchem.comselleckchem.com
Molecular Formula C₁₅H₉Cl₂F₃ caymanchem.com
Mechanism of Action Selective Aryl Hydrocarbon Receptor (AhR) Agonist caymanchem.comselleckchem.com
Binding Affinity (Ki) 0.2 nM selleckchem.com
Cross-Reactivity Inactive as a ligand for the estrogen receptor (Ki >100 µM) caymanchem.com

Table 2: Research Applications of this compound

Research AreaTechnique / AssayCell Line Model(s)Key Finding / UseSource(s)
AhR Signaling GFP-AhR Translocation AssayMurine Hepatoma (Tao BpRc1)Used as a standard agonist to induce and quantify receptor translocation to the nucleus. scirp.orgtargetmol.com
AhR Transcriptional Activity CAT Reporter Gene AssayCultured cells (unspecified)Confirmed potent, dose-dependent activation of AhR-mediated gene transcription. cornell.edu
Medicinal Chemistry Structure-Activity Relationship (SAR)Rabbit Liver CytosolSynthesized as part of a series to determine structural requirements for selective AhR agonism. cornell.eduresearchgate.net
Computational Biology 3D Molecular ModelingN/A (In Silico)2D structure used to generate 3D models for conformational analysis. researchgate.net

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a fundamental technique used to measure the expression levels of specific genes. In the context of this compound research, qRT-PCR has been instrumental in understanding how the activation of the AhR by this compound modulates gene transcription.

A notable application of qRT-PCR was in a study investigating the effect of this compound on apolipoprotein A-I (apoA-I) gene expression in HepG2 cells. medchemexpress.comglpbio.comglpbio.cn Researchers utilized qRT-PCR to quantify the levels of apoA-I mRNA following treatment with this compound. The results from this analysis revealed that this compound significantly reduces the transcription of the apoA-I gene. medchemexpress.comglpbio.cn This finding is crucial as it provides a potential molecular mechanism for the observed association between smoking (which introduces AhR agonists into the body) and lower levels of high-density lipoprotein (HDL) cholesterol, for which apoA-I is a major component. medchemexpress.com

The general workflow for such an experiment would involve:

Treating HepG2 cells with varying concentrations of this compound.

Isolating total RNA from the treated cells.

Reverse transcribing the RNA into complementary DNA (cDNA).

Performing qPCR using primers specific for the apoA-I gene and a reference gene for normalization.

The data generated from such an experiment allows for the precise quantification of the change in gene expression induced by this compound.

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. thermofisher.com In research involving this compound, Western blotting complements qRT-PCR data by confirming whether changes in gene expression translate to corresponding changes in protein levels.

Continuing with the example of apoA-I regulation, researchers would use Western blotting to measure the amount of apoA-I protein in HepG2 cells after treatment with this compound. medchemexpress.comglpbio.cn This would involve separating cellular proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to apoA-I. thermofisher.com The results of such an analysis would be expected to show a dose-dependent decrease in apoA-I protein levels in response to this compound, corroborating the qRT-PCR findings that the compound inhibits the synthesis of this protein. medchemexpress.comglpbio.cn

Table 1: Illustrative Western Blot Experimental Parameters for ApoA-I Detection

ParameterDescription
Cell Line HepG2
Treatment This compound (various concentrations)
Lysis Buffer RIPA buffer with protease inhibitors
Protein Quantification BCA assay
Gel Electrophoresis 12% SDS-PAGE
Primary Antibody Rabbit anti-ApoA-I
Secondary Antibody HRP-conjugated goat anti-rabbit
Detection Chemiluminescence

Immunofluorescence for Subcellular Localization Studies

Upon binding to an agonist like this compound, the AhR translocates from the cytoplasm to the nucleus. caymanchem.com Immunofluorescence could be used to visualize this translocation. The experiment would involve treating cells with this compound, fixing and permeabilizing the cells, and then incubating them with a primary antibody against AhR, followed by a fluorescently labeled secondary antibody. Microscopic analysis would then reveal the location of the AhR within the cells, with untreated cells showing cytoplasmic staining and this compound-treated cells showing nuclear staining.

Cell Viability and Apoptosis Assays (e.g., CCK-8, JC-1 Assay)

Cell viability and apoptosis assays are crucial for determining the effects of a compound on cell survival and programmed cell death. sigmaaldrich.comnih.gov Assays such as the Cell Counting Kit-8 (CCK-8) measure cell proliferation and viability, while assays like the JC-1 assay are used to assess mitochondrial membrane potential, an indicator of apoptosis. miltenyibiotec.com

Although specific data on the use of this compound with these particular assays is limited in the provided search results, such assays would be essential to characterize the cellular consequences of AhR activation by this compound in various cell types. For instance, researchers could use the CCK-8 assay to determine if this compound has any cytotoxic effects on different cell lines. The JC-1 assay could be employed to investigate whether AhR activation by this compound induces apoptosis by measuring changes in mitochondrial health.

Table 2: Common Cell Viability and Apoptosis Assays

AssayPrincipleApplication
CCK-8 Measures metabolic activity proportional to the number of viable cells.Determining cell proliferation and cytotoxicity.
JC-1 A fluorescent probe that indicates mitochondrial membrane potential.Detecting early stages of apoptosis.
Annexin V Staining Detects the externalization of phosphatidylserine, an early apoptotic marker. sigmaaldrich.comIdentifying apoptotic cells.
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis. sigmaaldrich.comQuantifying apoptotic cell death.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

The Electrophoretic Mobility Shift Assay (EMSA) is a technique used to study protein-DNA interactions. It is particularly relevant for investigating the activity of transcription factors like the AhR. After this compound activates the AhR and it translocates to the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby regulating their transcription.

EMSA could be used to directly demonstrate the binding of the this compound-activated AhR/ARNT complex to an XRE. This would involve incubating a labeled DNA probe containing an XRE sequence with nuclear extracts from cells treated with this compound. The protein-DNA complexes are then separated from the free probe by non-denaturing gel electrophoresis. A "shift" in the mobility of the labeled probe indicates that a protein has bound to it. This would provide direct evidence of the molecular mechanism by which this compound influences gene expression.

Broader Research Implications and Future Perspectives on Cay10465

Potential Roles of CAY10465 in AhR-Mediated Disease Modulation

Activation of the AhR by ligands like this compound initiates a cascade of cellular events that have significant implications for various disease states. Research using this compound has provided specific insights into how AhR signaling can influence cardiovascular health, reproductive processes, and pathologies related to oxidative stress.

This compound has been instrumental in elucidating a potential molecular mechanism for smoking-associated hypoalphalipoproteinemia, a condition characterized by low levels of high-density lipoprotein (HDL) cholesterol. researchgate.net Studies utilizing the human liver carcinoma cell line, HepG2, have demonstrated that treatment with this compound, a potent AhR agonist, leads to the inhibition of apolipoprotein A-I (apo A-I) protein synthesis. dcchemicals.comresearchgate.net Apo A-I is the primary protein component of HDL, and its reduction is a key factor in hypoalphalipoproteinemia.

Further investigation revealed that this compound-mediated AhR activation suppresses apo A-I mRNA levels and the activity of the apo A-I gene promoter. dcchemicals.com This suppressive effect highlights a direct link between AhR activation and the regulation of a crucial gene in lipid metabolism. The identification of a xenobiotic response element (XRE) in the apo A-I gene promoter provides a specific site for the activated AhR to bind and exert its inhibitory effects. dcchemicals.comresearchgate.net These findings suggest that environmental contaminants that act as AhR agonists could contribute to an increased risk of atherosclerosis and other cardiovascular diseases by downregulating apo A-I production. dcchemicals.com

The impact of AhR activation by exogenous ligands extends to reproductive biology, particularly the viability of germ cells. Research on murine spermatocyte (GC-1) and spermatogonia (GC-2) cell lines has shown that this compound can compromise cellular viability. selleckchem.com Treatment with this compound promotes the nuclear translocation of the AhR and upregulates its expression in these germ cells. selleckchem.com This activation of the AhR pathway subsequently triggers an apoptotic signaling cascade, ultimately leading to a decrease in cell viability. selleckchem.com

A key mechanism through which this compound and other AhR ligands exert their pathological effects is the induction of oxidative stress. selleckchem.comselleck.cn In the context of reproductive toxicology, the activation of AhR in germ cells by this compound was found to induce mitochondrial oxidative stress specifically. selleckchem.com This increase in oxidative stress is a critical upstream event that initiates the apoptotic pathway, compromising the health and survival of these cells. selleckchem.com This demonstrates a clear link between this compound-mediated AhR activation and the generation of reactive oxygen species, a central feature in many oxidative stress-related pathologies.

Table 1: Summary of this compound Biological Activity

Target System Cell Model Observed Effect Implication
Cardiovascular HepG2 (Human Liver Carcinoma) Inhibition of apolipoprotein A-I (apo A-I) protein synthesis and gene expression. dcchemicals.comresearchgate.net A potential mechanism for hypoalphalipoproteinemia and associated cardiovascular risk. dcchemicals.com
Reproductive GC-1 & GC-2 (Murine Germ Cells) Promotes AhR nuclear translocation, induces mitochondrial oxidative stress, and activates apoptosis, reducing cell viability. selleckchem.com Compromised germ cell health and potential for reproductive toxicity. selleckchem.com

Strategies for this compound Analogue Development and Structure-Activity Relationship Studies

This compound belongs to a class of stilbene (B7821643) derivatives, many of which have been synthesized and studied to understand the structure-activity relationships (SAR) for AhR modulation. researchgate.net this compound, identified in one study as compound 4i or (E)-1-(4'-Trifluoromethylphenyl)-2-(3,5-dichlorophenyl)ethene, is a selective and high-affinity AhR agonist with a binding affinity (Ki) of 0.2 nM. researchgate.net It is highly selective for AhR, showing no significant effect on the estrogen receptor. biomarker.hu

The development of analogues has been a key strategy to create both agonists and antagonists of the AhR. For instance, subtle modifications to the stilbene scaffold can dramatically alter the compound's activity. The same research that characterized this compound also synthesized other derivatives that function as high-affinity AhR antagonists. researchgate.net For example, compounds like (E)-1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene (compound 4j) and (E)-1-(4'-chlorophenyl)-2-(3,5-dichlorophenyl)ethene (compound 4b) were identified as selective AhR antagonists with Ki values of 1.4 nM and 1.2 nM, respectively. researchgate.net

These SAR studies are crucial as they allow for the rational design of new molecules. By understanding how different chemical substitutions on the stilbene backbone influence the interaction with the AhR ligand-binding pocket, researchers can develop more potent, selective, or tissue-specific modulators for therapeutic or investigational purposes.

Interplay of this compound with Other Signaling Pathways Beyond AhR

The AhR signaling pathway is known to engage in extensive crosstalk with numerous other intracellular signaling cascades, including the NF-κB, HIF-1α, and estrogen receptor (ER) pathways. nih.govmdpi.commdpi.com This crosstalk is a critical aspect of AhR biology, as it can modify cellular responses to both endogenous and exogenous ligands.

However, the specific interactions of this compound with signaling pathways other than its primary target, the AhR, are not yet well-documented in scientific literature. Research has confirmed that this compound is highly selective for the AhR and shows no affinity for the estrogen receptor, indicating a lack of direct crosstalk with ER signaling. biomarker.hu While general AhR activation is known to interact with NF-κB and HIF-1α pathways, specific studies detailing these interactions as a direct result of this compound binding are limited. nih.govmdpi.com This represents a significant gap in the current understanding and a key area for future investigation to fully comprehend the complete biological activity profile of this compound.

Future Directions in Preclinical Investigations of this compound

Future preclinical research on this compound is poised to expand upon the foundational in vitro findings. A primary objective will be to translate the observed cellular effects into in vivo models. Animal studies are necessary to validate the role of this compound-mediated AhR activation in the development of hypoalphalipoproteinemia and to assess its potential impact on reproductive health and fertility in a whole-organism context.

A second major avenue for future work is the detailed investigation of the signaling crosstalk between this compound-activated AhR and other key cellular pathways. Elucidating whether this compound influences NF-κB-mediated inflammation or the HIF-1α hypoxia response is critical for a comprehensive risk assessment and for understanding its full range of biological effects.

Finally, continued research into analogue development based on the this compound stilbene scaffold holds promise. These efforts could lead to the creation of novel chemical probes with enhanced specificity or unique properties, such as tissue-selective AhR agonists or antagonists, which would be invaluable for both dissecting AhR biology and potentially developing future therapeutic strategies for AhR-related diseases.

Table 2: Compound Names Mentioned in this Article

Compound Name Description
This compound A selective, high-affinity aryl hydrocarbon receptor (AhR) agonist.
Resveratrol (B1683913) A natural stilbenoid and a known modulator of the AhR.
Apolipoprotein A-I (apo A-I) The major protein component of high-density lipoprotein (HDL).
(E)-1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene An analogue of this compound that acts as an AhR antagonist.

| (E)-1-(4'-chlorophenyl)-2-(3,5-dichlorophenyl)ethene | An analogue of this compound that acts as an AhR antagonist. |

Q & A

Q. What is the molecular mechanism of CAY10465 as an AhR agonist, and how does its selectivity compare to other AhR modulators?

this compound binds to the aryl hydrocarbon receptor (AhR) with high specificity, exhibiting a Ki of 0.2 nM, which is significantly lower than common antagonists like PDM2 (Ki = 1.2 nM) . Its selectivity is further demonstrated by its negligible activity on estrogen receptors (Ki >100,000 nM), making it a robust tool for isolating AhR-mediated pathways in experimental models . To validate its mechanism, researchers should pair this compound treatment with AhR knockout models or competitive binding assays using antagonists.

Q. What are the recommended experimental concentrations and solvent systems for this compound in cell-based assays?

While specific protocols vary, studies typically use this compound in the 1–100 nM range due to its high potency. Solubility can be enhanced with dimethyl sulfoxide (DMSO), but final DMSO concentrations should not exceed 0.1% to avoid cytotoxicity. Pre-treating cells with AhR inhibitors (e.g., PDM2) is advised to confirm on-target effects .

Q. How can researchers confirm AhR activation downstream of this compound treatment?

Key endpoints include:

  • Transcriptional activity : Measure CYP1A1/1B1 expression via qPCR or luciferase reporter assays .
  • Protein localization : Track AhR nuclear translocation via immunofluorescence .
  • Metabolite profiling : Quantify tryptophan derivatives like kynurenine, which are linked to AhR activation .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound studies, such as opposing effects in cancer versus inflammatory models?

Contradictions often arise from context-dependent AhR roles. For example, AhR activation may promote tumorigenesis in breast cancer but suppress inflammation in autoimmune models. To resolve discrepancies:

  • Control for cell/tissue specificity : Compare results across primary cells, immortalized lines, and in vivo systems.
  • Assess co-regulators : AhR activity is modulated by proteins like ARNT and HSP90; their expression levels should be quantified .
  • Evaluate metabolite cross-talk : Endogenous ligands (e.g., kynurenine) may compete with this compound in certain microenvironments .

Q. What experimental designs are optimal for studying this compound's off-target effects or long-term toxicity?

  • Multi-omics profiling : Combine RNA sequencing, proteomics, and metabolomics to identify unintended pathways.
  • Chronic exposure models : Use repeated low-dose administration in animal studies to mimic therapeutic scenarios.
  • Structural analogs : Compare this compound with structurally related AhR agonists (e.g., TCDD) to isolate compound-specific effects .

Q. How can researchers reconcile discrepancies between in vitro potency (Ki = 0.2 nM) and in vivo efficacy?

Factors to consider:

  • Pharmacokinetics : Assess bioavailability and tissue distribution using radiolabeled this compound.
  • Metabolic stability : Screen for hepatic clearance pathways that may reduce active compound levels.
  • Dose-response calibration : Adjust in vivo doses based on plasma protein binding and half-life .

Methodological Best Practices

Q. What are the critical controls for this compound experiments to ensure reproducibility?

  • Negative controls : Include solvent-only (e.g., DMSO) and AhR-knockout models.
  • Positive controls : Use established AhR agonists (e.g., L-Kynurenine) to benchmark activity .
  • Data validation : Replicate findings in ≥3 independent experiments and use orthogonal assays (e.g., Western blot + ELISA).

Q. How should researchers handle data normalization in this compound dose-response studies?

  • Baseline correction : Normalize to untreated controls and account for solvent effects.
  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values.
  • Statistical rigor : Apply ANOVA with post-hoc tests for multi-group comparisons, ensuring power analysis guides sample size .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.